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Abstract
Co 102862, also identified as V102862 with the chemical name 4-(4-

Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising anticonvulsant

agent with a potent and broad-spectrum profile in preclinical studies. This technical guide

provides an in-depth analysis of the core anticonvulsant properties of Co 102862, focusing on

its mechanism of action, quantitative efficacy data, and the detailed experimental protocols

used for its characterization. The primary mechanism underlying its anticonvulsant activity is

the state-dependent blockade of voltage-gated sodium channels (VGSCs), with a pronounced

selectivity for the inactivated state of the channel. This document consolidates the key

quantitative data into structured tables for comparative analysis and presents detailed

methodologies for the pivotal experiments cited. Furthermore, mandatory visualizations of

signaling pathways and experimental workflows are provided using the DOT language to

facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: State-Dependent
Sodium Channel Blockade
Co 102862 exerts its anticonvulsant effects primarily through the potent and state-dependent

inhibition of voltage-gated sodium channels.[1][2] This mechanism is crucial for controlling

neuronal hyperexcitability, a hallmark of epileptic seizures. The compound exhibits a
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significantly higher affinity for the inactivated state of the sodium channel compared to the

resting state.[1][2] This preferential binding to the inactivated state ensures that Co 102862 is

more effective at blocking channels in rapidly firing neurons, which are characteristic of seizure

activity, while having a lesser effect on neurons firing at a normal physiological rate.

The primary target of Co 102862 has been identified as the rat brain type IIA sodium channel

isoform (rNav1.2), a major sodium channel α subunit in hippocampal neurons.[1] Studies using

whole-cell patch-clamp techniques on both native rat hippocampal neurons and human

embryonic kidney (HEK-293) cells stably expressing rNav1.2 channels have elucidated the

specifics of this interaction.[1][2]

Presynaptic Neuron

Nav1.2 Channel States

Action Potential
(High Frequency Firing)

Na_v_1.2 ChannelOpens and
Inactivates Channel

Reduced Na+ InfluxInhibits

Co 102862 Binds to
Inactivated State

Resting State

Low Affinity
Binding

Inactivated State

High Affinity
Binding

Decreased
Neurotransmitter

Release

Leads to

Open State

Depolarization Inactivation

Repolarization

Click to download full resolution via product page

Mechanism of action of Co 102862 on voltage-gated sodium channels.
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Quantitative Data
The anticonvulsant properties of Co 102862 have been quantified through both in vitro

electrophysiological studies and in vivo animal models of epilepsy.

Table 1: In Vitro Potency of Co 102862 on Voltage-Gated
Sodium Channels
This table summarizes the dissociation constants (KD) of Co 102862 for the resting (KR) and

inactivated (KI) states of sodium channels, highlighting its state-dependent affinity.

Cell Type Channel Type KR (µM) KI (µM) Reference

Rat Hippocampal

Neurons

Native Na+

Channels
>15 ~0.6 [1]

HEK-293 Cells
Recombinant

rNav1.2
~30 ~0.4 [1]

Table 2: In Vivo Anticonvulsant Efficacy of Co 102862
This table presents the median effective dose (ED50) of Co 102862 in two standard rodent

models of epilepsy, the Maximal Electroshock (MES) test and the subcutaneous

Pentylenetetrazol (scPTZ) test. These models are indicative of efficacy against generalized

tonic-clonic and myoclonic seizures, respectively.
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Animal Model Species
Route of
Administration

ED50 (mg/kg) Reference

Maximal

Electroshock

(MES)

Mouse Oral 9.7 [2]

Maximal

Electroshock

(MES)

Rat Oral 4.8 [2]

Subcutaneous

Pentylenetetrazol

(scPTZ)

Mouse Oral 13 [2]

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The state-dependent blockade of sodium channels by Co 102862 was characterized using the

whole-cell patch-clamp technique.

Rat Hippocampal Neurons: Acutely dissociated from the hippocampi of 1-3 day old rat pups.

HEK-293 Cells: Stably transfected to express the rat brain type IIA Na+ channel α subunit

(rNav1.2).

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose,

adjusted to pH 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to

pH 7.3 with CsOH.

Cells were voltage-clamped at a holding potential of -90 mV.

To assess the affinity for the resting state (KR), brief depolarizing pulses to 0 mV were

applied from a hyperpolarized holding potential (-100 mV or -120 mV) where most channels

are in the resting state.
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To determine the affinity for the inactivated state (KI), a long depolarizing prepulse (e.g., to

-20 mV for 500 ms) was used to induce inactivation, followed by a brief test pulse to 0 mV.

Use-dependent block was evaluated by applying a train of depolarizing pulses at various

frequencies (e.g., 1 to 10 Hz).

Data were acquired and analyzed to determine the concentration-dependent inhibition of

Na+ currents and calculate the dissociation constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Anticonvulsant Potential of Co 102862
(V102862): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669277#anticonvulsant-properties-of-co-102862]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1669277#anticonvulsant-properties-of-co-102862
https://www.benchchem.com/product/b1669277#anticonvulsant-properties-of-co-102862
https://www.benchchem.com/product/b1669277#anticonvulsant-properties-of-co-102862
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

